molecular formula C10H9ClN2O2 B13669623 Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13669623
M. Wt: 224.64 g/mol
InChI Key: HZPALXDFEUJWFZ-UHFFFAOYSA-N
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Description

Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It is part of the imidazo[1,5-a]pyridine family, known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with ethylamine, followed by cyclization using a suitable dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity, often employing continuous flow techniques to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate
  • Ethyl 6-Fluoroimidazo[1,5-a]pyridine-3-carboxylate
  • Ethyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate

Uniqueness

Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific chlorine substitution, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential biological activity .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3

InChI Key

HZPALXDFEUJWFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=C(C=C2)Cl

Origin of Product

United States

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